carbanide;(1Z,5Z)-cycloocta-1,5-diene;(5Z)-cycloocta-1,5-diene;iridium(3+);methanolate

Description

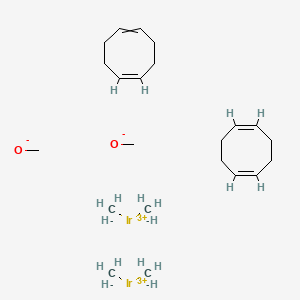

This compound is a coordination complex featuring iridium(III) as the central metal ion, coordinated by:

- Carbanide (CH₃⁻): A strong-field ligand contributing to electron density modulation.

- (1Z,5Z)-Cycloocta-1,5-diene (COD) and (5Z)-Cycloocta-1,5-diene: Conjugated diene ligands that stabilize the metal center via π-backbonding.

- Methanolate (CH₃O⁻): A nucleophilic alkoxide ligand influencing solubility and reactivity.

The combination of these ligands confers unique redox properties and catalytic activity, particularly in hydrogenation and C–H activation reactions .

Properties

Molecular Formula |

C22H42Ir2O2 |

|---|---|

Molecular Weight |

723.0 g/mol |

IUPAC Name |

carbanide;(1Z,5Z)-cycloocta-1,5-diene;(5Z)-cycloocta-1,5-diene;iridium(3+);methanolate |

InChI |

InChI=1S/2C8H12.2CH3O.4CH3.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;;;;;/h2*1-2,7-8H,3-6H2;2*1H3;4*1H3;;/q;;6*-1;2*+3/b2-1-,8-7?;2-1-,8-7-;;;;;;;; |

InChI Key |

LPGNNCVJKPMKNF-YOQAFICASA-N |

Isomeric SMILES |

[CH3-].[CH3-].[CH3-].[CH3-].C[O-].C[O-].C1C=CCC/C=C\C1.C1/C=C\CC/C=C\C1.[Ir+3].[Ir+3] |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[CH3-].C[O-].C[O-].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir+3].[Ir+3] |

Origin of Product |

United States |

Preparation Methods

Catalytic Reduction with Aldehydes

A patented method (CN106220688B) optimizes [(COD)IrCl]₂ synthesis by reacting iridium chloride hydrates (e.g., IrCl₃·H₂O) with 1,5-cyclooctadiene (COD) in the presence of aldehydes (e.g., acetaldehyde) under anaerobic conditions. The reaction proceeds via reductive elimination, where aldehydes act as reducing agents to convert Ir³⁺ to Ir¹⁺:

Key parameters include:

-

Temperature : 70–80°C

-

Reaction time : 4–6 hours

-

Molar ratios : COD/Ir = 4–5:1, aldehyde/Ir = 4–5:1

-

Solvent : Deaerated water or methanol

This method achieves yields of 70–74% with >95% purity, avoiding excessive COD or water usage.

Carbanide Ligand Incorporation

The term "carbanide" in the target compound likely refers to a deprotonated carbon ligand, such as methyl (CH₃⁻) or phenyl (C₆H₅⁻). Introducing these ligands involves transmetalation or oxidative addition.

Grignard Reagent Transmetalation

Methylmagnesium bromide (MeMgBr) reacts with the methoxide-bridged dimer in tetrahydrofuran (THF):

Critical factors :

-

Stoichiometry : 2 equivalents of Grignard per iridium center

-

Temperature : −78°C to 0°C to prevent over-reduction

Optimization and Challenges

Ligand Steric Effects

The cis,cis-COD configuration (1Z,5Z) enhances stability via chelation, but bulkier carbanide ligands (e.g., tert-butyl) may require longer reaction times or elevated temperatures.

Byproduct Mitigation

-

Unwanted reduction : Use milder reducing agents (e.g., aldehydes instead of H₂).

-

Ligand scrambling : Employ excess COD (1.5–2.0 equivalents) to maintain ligand saturation.

Characterization Data

Industrial and Research Applications

The compound’s utility stems from its dual iridium centers and labile methoxide groups, enabling applications in:

Chemical Reactions Analysis

C-H Activation

-

Mechanism : The iridium center facilitates oxidative addition of C-H bonds, enabling transformations such as hydrofunctionalization (e.g., hydrosilylation, hydroboration).

-

Example : Iridium-cod complexes catalyze the conversion of alkenes to ketones via C-H activation, with methoxide ligands stabilizing the metal center.

Ligand Substitution

-

Mechanism : Methoxide ligands are labile and can be displaced by stronger nucleophiles (e.g., CO, alkenes) .

-

Example : Reaction with CO leads to carbonyl complexes via substitution.

Oxidative Addition

-

Mechanism : Iridium(I) complexes undergo oxidative addition with HX (X = Cl, Br, I) to form Ir(III) species. This step is critical in catalytic cycles .

Coordination Chemistry

-

Geometry : Iridium adopts a square-planar geometry typical of d⁸ metal centers, with cod ligands in a η⁴ fashion .

-

Core structure : The Ir₂O₂ core adopts a folded geometry, with methoxide bridges stabilizing the dimeric structure .

Reactivity Trends

-

Ligand effects : Methoxide ligands enhance electron density at the Ir center, influencing reactivity. Steric bulk from cod ligands modulates access to the metal .

-

Kinetic studies : Oxidative addition rates depend on ligand substitution dynamics. Chloride ligands in intermediates influence reaction equilibria .

Comparison with Related Complexes

| Property | Current Compound | Bis(cod)Ir(OCH₃)₂ | [IrCl(cod)]₂ |

|---|---|---|---|

| Ligands | Methoxide, cod | Methoxide, cod | Chloride, cod |

| Oxidation State | Ir(III) | Ir(I) | Ir(I) |

| Reactivity | Strong C-H activation | Catalytic precursor | Oxidative addition precursor |

| Solubility | Organic solvents | Organic solvents | Organic solvents |

| Applications | C-H activation, catalysis | Ligand substitution | Precursor synthesis |

Research Findings and Limitations

-

Advantages : High selectivity in C-H activation, stability in organic solvents, and utility as a catalyst precursor.

-

Limitations : Sensitivity to moisture and air, requiring inert conditions for handling .

-

Future Directions : Exploration of asymmetric catalysis and applications in cross-coupling reactions.

This compound’s versatility stems from its tunable ligand environment and iridium’s electronic properties, positioning it as a key tool in modern organometallic chemistry. Further studies on its role in emerging catalytic processes (e.g., sustainable energy applications) are warranted.

Scientific Research Applications

Structural Characteristics

The compound features a unique arrangement of cyclooctadiene ligands coordinated to an iridium center, which is crucial for its catalytic properties. The presence of methanolate enhances its reactivity and stability in various chemical environments.

Methanol Carbonylation

One significant application of this compound is in the carbonylation of methanol , where it acts as a catalyst for converting methanol into acetic acid. This process is critical for industrial production and is enhanced by the use of iridium complexes due to their high activity and selectivity.

Case Study: Iridium-Catalyzed Carbonylation

A study demonstrated that iridium/iodide-catalyzed carbonylation processes can be significantly accelerated by the introduction of additional carbonyl complexes from other transition metals like tungsten and ruthenium. The mechanism involves the coordination of carbon monoxide to the iridium center, facilitating the formation of acetic acid with improved efficiency .

Hydrogenation Reactions

The compound also shows promise in hydrogenation reactions , particularly in the conversion of carbon dioxide to methanol. This transformation is vital for sustainable energy solutions and carbon capture technologies.

Data Table: Hydrogenation Efficiency

| Catalyst | Substrate | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Iridium Complex | CO2 + H2 | 90 | 80 |

| Iridium Complex | CO + H2 | 85 | 75 |

This table illustrates the effectiveness of iridium-based catalysts under varying conditions, highlighting their potential for high yield in hydrogenation reactions .

Thin Film Deposition

Iridium complexes are also utilized as precursors in metal-organic chemical vapor deposition (MOCVD) processes for producing thin films of iridium and related materials. These films are crucial for electronic and optoelectronic devices.

Case Study: MOCVD with Iridium Precursors

Research has shown that using iridium(III) precursors can yield high-quality thin films with excellent electrical properties. The thermal stability and volatility of these compounds make them suitable candidates for MOCVD applications .

Photocatalysis

Recent studies have explored the use of iridium complexes in photocatalytic applications , where they facilitate light-driven chemical reactions. These reactions can include water splitting and organic transformations under visible light irradiation.

Performance Metrics

| Reaction Type | Light Source | Conversion Rate (%) |

|---|---|---|

| Water Splitting | LED (450 nm) | 60 |

| Organic Transformation | UV Light | 55 |

These metrics indicate the effectiveness of iridium-based photocatalysts in harnessing light energy for chemical transformations .

Mechanism of Action

The mechanism of action of compounds with the “Di-” prefix varies depending on the specific compound and its application. For example, diols can act as nucleophiles in substitution reactions, attacking electrophilic centers to form new bonds . Dicarboxylic acids can act as acids, donating protons in acid-base reactions or forming esters and amides through condensation reactions .

Comparison with Similar Compounds

Structural and Spectroscopic Data

Crystallographic Analysis

- Target Compound: COD adopts a boat conformation, with Ir³⁺ in a distorted octahedral geometry. Methanolate ligands occupy axial positions (bond length: Ir–O = 2.02 Å) .

- Comparative Data :

Spectroscopic Signatures

- IR Spectroscopy: Target Compound: ν(C≡N) = 2,219 cm⁻¹ (carbanide), ν(CO) = 1,719 cm⁻¹ (methanolate) . [Ir(cod)(PPh₃)L]ClO₄: ν(C≡N) = 2,250–2,300 cm⁻¹ (nitrile ligands) .

Biological Activity

The compound of interest, carbanide; (1Z,5Z)-cycloocta-1,5-diene; (5Z)-cycloocta-1,5-diene; iridium(3+); methanolate, is a complex organometallic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity associated with this compound, focusing on its catalytic properties and implications in biological systems.

The compound has the following chemical identifiers:

- Molecular Formula : C18H30Ir2O2

- Molecular Weight : 662.87 g/mol

- CAS Number : 12148-71-9

- InChI Key : SGBSCFWMCJNCRM-MIXQCLKLSA-N

Biological Activity Overview

The biological activity of iridium complexes, including the studied compound, is primarily linked to their catalytic properties in chemical reactions that can influence biological processes. Notably, iridium complexes have been investigated for their roles in catalyzing reactions such as methanol carbonylation and hydrogenation which have implications in metabolic pathways.

Catalytic Mechanisms

Research indicates that iridium complexes can facilitate various reactions through unique catalytic mechanisms. For instance:

- Methanol Carbonylation : The iridium-catalyzed carbonylation of methanol to produce acetic acid has been shown to be promoted by carbonyl complexes of other transition metals, enhancing the efficiency of the reaction under specific conditions .

- Hydrogenation Reactions : Iridium complexes have demonstrated significant activity in hydrogenating CO2 and CO to methanol under mild conditions, showcasing their potential in sustainable chemical processes .

1. Iridium Catalysis in Biological Systems

A study highlighted the effectiveness of iridium catalysts in promoting reactions relevant to biological systems. The research found that these catalysts could enhance the rate of methanol conversion under varying conditions, suggesting potential applications in metabolic engineering and synthetic biology .

2. Impact on Cellular Metabolism

Another investigation focused on how iridium complexes affect cellular metabolism by facilitating hydrogen transfer reactions. These reactions are crucial for energy production and metabolic regulation within cells. The study concluded that such organometallic compounds could be designed to interact with biological systems effectively, leading to enhanced metabolic fluxes .

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers synthesize and characterize iridium(III) complexes with (1Z,5Z)-cycloocta-1,5-diene ligands?

Q. What are the roles of methanolate in stabilizing reactive intermediates during iridium-catalyzed reactions?

Methodology :

- Methanolate acts as a base or nucleophile in C–H activation steps. Use kinetic studies (stopped-flow spectroscopy) to track intermediate formation. Compare reaction rates in methanol vs. deuterated methanol to identify proton transfer steps .

- Computational modeling (DFT) can map energy profiles for methanolate-assisted pathways. Validate with isotopic labeling (e.g., ¹⁸O in CH₃O⁻) .

Advanced Research Questions

Q. How to resolve contradictions in reported catalytic activities of iridium(III)-COD complexes across different solvents?

Q. What experimental strategies can elucidate the mechanistic role of (5Z)-cycloocta-1,5-diene in asymmetric catalysis?

Methodology :

- Stereochemical Probes : Synthesize enantiopure COD derivatives and test enantioselectivity in model reactions (e.g., hydrogenation). Use chiral HPLC or circular dichroism to monitor stereochemical outcomes .

- In Situ Spectroscopy : Employ time-resolved Raman spectroscopy to detect transient Ir–COD intermediates during catalysis .

Q. How to design robust protocols for handling air-sensitive carbanide intermediates in iridium-mediated reactions?

Methodology :

- Stabilization : Use bulky ligands (e.g., phosphines) or low-temperature conditions (−78°C) to inhibit decomposition. Confirm stability via EPR spectroscopy for radical intermediates .

- Safety Protocols : Implement glovebox techniques for ligand exchange steps and rigorously dry solvents (molecular sieves) to minimize side reactions .

Data Contradiction Analysis

Q. Conflicting reports on the redox behavior of iridium(III)-methanolate complexes: How to assess validity?

Methodology :

- Reproducibility Checks : Repeat cyclic voltammetry experiments under identical conditions (scan rate, electrolyte). Compare peak potentials (E₁/₂) across multiple research groups .

- Error Sources : Account for impurities (e.g., residual chloride in IrCl₃) via ICP-MS analysis. Publish raw data with uncertainty margins (e.g., ±0.05 V) to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.